molecular formula C23H24N2O2 B2564563 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide CAS No. 903324-66-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide

Cat. No.: B2564563
CAS No.: 903324-66-3
M. Wt: 360.457
InChI Key: KGRFOOCRWZRTSX-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Imaging

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide and its derivatives have shown promise in cancer research and imaging. A study by Dehdashti et al. (2013) evaluated the use of a related compound, 18F-ISO-1, for imaging tumor proliferation in patients with malignant neoplasms. This compound showed significant correlation with tumor proliferation markers, indicating its potential in cancer imaging and assessment (Dehdashti et al., 2013).

Synthesis of Pharmacological Compounds

Research by Kandinska et al. (2006) explored the synthesis of compounds structurally related to this compound, highlighting their relevance in pharmacology. These compounds incorporate pharmacophoric substituents and show potential in drug development (Kandinska et al., 2006).

Sigma-2 Receptor Probe Development

A study by Xu et al. (2005) focused on derivatives of this compound as potential sigma-2 receptor probes. These compounds were evaluated for their binding affinity to sigma-2 receptors, which is crucial in neuropharmacology and cancer research (Xu et al., 2005).

Pro-Drug Development for Cancer Therapy

Berry et al. (1997) researched the use of nitrofuran derivatives, similar in structure to this compound, as pro-drugs for cancer therapy. These compounds can be activated in hypoxic conditions typical of solid tumors, making them potential candidates for targeted cancer treatment (Berry et al., 1997).

Dihydroquinazolin-4(1H)-ones Synthesis

Abdollahi-Alibeik and Shabani (2011) investigated the synthesis of dihydroquinazolin-4(1H)-ones, a compound class related to this compound. This research contributes to the development of new methods for synthesizing complex organic compounds with potential pharmacological applications (Abdollahi-Alibeik & Shabani, 2011).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-17-7-2-5-10-20(17)23(26)24-15-21(22-11-6-14-27-22)25-13-12-18-8-3-4-9-19(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRFOOCRWZRTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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